molecular formula C13H15N3O B1404109 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide CAS No. 1035927-98-0

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide

Cat. No. B1404109
M. Wt: 229.28 g/mol
InChI Key: KNXPFHQTOGPFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide” is a compound that contains an indole ring, a cyclopropyl group, a carboxylic acid group, and a hydrazide group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Cyclopropyl is a three-membered ring structure, and hydrazide is a functional group characterized by N-NH2.


Synthesis Analysis

While specific synthesis methods for this compound are not available, hydrazones, which are related to hydrazides, can be synthesized by combining suitable aldehydes with hydrazides . The synthesis can be achieved through solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a cyclopropyl group, a carboxylic acid group, and a hydrazide group . The exact structure would depend on the positions of these groups in the molecule.


Chemical Reactions Analysis

Hydrazides can react with various reactants, including aldehydes and ketones, to form a variety of polyfunctional heterocyclic compounds . The specific reactions that “1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide” would undergo would depend on the conditions and the reactants present.

Scientific Research Applications

Synthesis and Reactivity

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide serves as a starting material for the synthesis of a wide range of indole derivatives. For example, indole carbohydrazide has been converted into various indole derivatives, including 2-triazolylindoles, which act as precursors for several biologically active molecules. These processes often involve reactions with aromatic aldehydes in acidic mediums to yield hydrazone derivatives, further cyclized to indolo[2,3-d]pyridazine derivatives in the presence of acetyl chloride (El‐Wareth & Sarhan, 2001).

Biological Activity

The synthesis of β-Hydroxypropanoic acid derivatives, including hydrazides, has shown potential anti-inflammatory, analgesic, and antimicrobial activities. Some synthesized compounds demonstrated comparable anti-inflammatory activity to indomethacin, and certain derivatives were more analgesic than acetyl salicylic acid. These findings highlight the potential of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide derivatives in the development of new therapeutic agents (Abdel-Rahman & Hussein, 2006).

Anticancer Properties

A series of N′-((1-(substituted)-1H-indol-3-yl)methylene)hydrazides synthesized from indole carbohydrazides were evaluated for their in vitro antiproliferative activities against various cancer cell lines, revealing specific activity against breast and prostate cancer cells. This suggests the role of 1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide derivatives in cancer research and therapy development (Sundaree et al., 2016).

properties

IUPAC Name

1-(cyclopropylmethyl)indole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-15-13(17)11-2-1-3-12-10(11)6-7-16(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXPFHQTOGPFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CC3=C(C=CC=C32)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide
Reactant of Route 3
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide
Reactant of Route 5
Reactant of Route 5
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylmethyl)-1H-indole-4-carboxylic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.